Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
Description
Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate is a spirocyclic β-lactam derivative characterized by a bicyclic framework combining a four-membered lactam ring and a fused cyclohexane moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, as evidenced by its commercial availability in varying quantities (CymitQuimica, Ref: 10-F789348) .
Properties
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-11-7-10-18(20)13-19(15(18)21)12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZSHVUSFGUOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate typically involves the reaction of tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study enzyme interactions and molecular pathways in biological systems
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound A : 5-Benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride
- Key Differences :
- Implications : The carboxylate group may facilitate ionic interactions in biological systems, while the hydrochloride salt improves bioavailability.
Compound B : NYX-2925 ((2S,3R)-3-hydroxy-2-((R)-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide)
- Key Differences :
- Implications : NYX-2925’s amide and hydroxyl groups enable NMDA receptor modulation, positioning it as a clinical candidate for fibromyalgia .
Compound C : Zelquistinel (tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate)
- Key Differences: Substituents: Amino-hydroxy-oxobutan-2-yl side chain at position 2. Molecular Weight: 327.38 g/mol vs.
Compound D : Tert-butyl 2,5-diazaspiro[3.4]octane-5-carboxylate hemioxalate
- Key Differences :
- Implications : The oxalate salt modifies crystallinity and solubility, favoring solid-phase synthesis applications.
Physicochemical and Pharmacological Properties
Biological Activity
Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate (CAS Number: 1206970-01-5) is a synthetic organic compound notable for its unique spirocyclic structure that includes a diazaspiro ring system. The molecular formula is with a molecular weight of 316.39 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological responses. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest a range of pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the diazaspiro framework. For instance, derivatives of the diazaspiro[3.4]octane core have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating significant efficacy . Although specific data for this compound is limited, its structural similarity to active compounds suggests potential antimicrobial effects.
Case Studies and Research Findings
- Antitubercular Activity : In a study exploring compounds derived from the diazaspiro framework, certain derivatives exhibited MIC values as low as 0.016 µg/mL against drug-sensitive strains of Mycobacterium tuberculosis . This indicates that modifications on the diazaspiro core can lead to enhanced biological activity.
- Cancer Research : Compounds featuring the diazaspiro structure have been identified as inhibitors of various cancer-related pathways, including menin-MLL1 interactions and MAP/PI3K signaling pathways. These findings suggest that this compound may also possess anticancer properties pending further investigation .
Comparative Biological Activity
| Compound | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Diazaspiro derivative | Antitubercular | 0.016 |
| Compound B | Similar core structure | Cancer inhibitor | N/A |
| Tert-butyl 2-benzyl-1-oxo... | Spiro compound | TBD | TBD |
Synthesis and Production
The synthesis of this compound typically involves multiple steps using reagents such as benzylaminoacetonitrile and pyrrolidine derivatives under controlled conditions . The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions. For analogous spirocyclic compounds, a common approach uses bis(trimethylsilyl)amine lithium in tetrahydrofuran (THF) at -70°C to stabilize intermediates, followed by purification via column chromatography . Alternative routes employ triethylamine as a catalyst in THF under mild conditions to preserve stereochemical integrity . Optimization of reaction time and temperature is critical to avoid side products.
Q. How should this compound be stored and handled to maintain stability?
- Methodological Answer : Store refrigerated in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Safety protocols from structurally related compounds recommend using nitrile gloves, fume hoods, and avoiding skin contact. Contaminated equipment should be rinsed with ethanol before water to prevent crystallization .
Q. What analytical techniques confirm the compound’s purity and structural identity?
- Methodological Answer :
- HPLC : Purity >98% with a C18 column and acetonitrile/water gradient .
- NMR : Key signals include tert-butyl protons (~1.4 ppm) and spirocyclic carbonyl carbons (~170 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications in spirocyclic analogs influence biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., 1-oxa-5-azaspiro derivatives) reveal that substituents like benzyl groups enhance lipophilicity, improving blood-brain barrier penetration. Replace the tert-butyl moiety with smaller groups (e.g., methyl) to assess steric effects on enzyme binding. Use molecular docking simulations and X-ray crystallography to map interactions with targets like EGFR .
Q. How can researchers resolve contradictions in reaction yields during scale-up?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalyst loading (0.5–2.0 eq.), solvent polarity (THF vs. DCM), and temperature (-70°C to 25°C) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Post-Hoc Analysis : Compare batch records to identify deviations in stirring rate or reagent quality.
Q. What strategies assess metabolic stability for pharmacological applications?
- Methodological Answer :
- In Vitro Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t½) and intrinsic clearance (CLint) .
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Validate using hepatocyte models .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve in buffers (pH 1–13) and monitor degradation by HPLC at 25°C/40°C. Acidic conditions may hydrolyze the ester moiety .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store lyophilized samples at -80°C for long-term stability .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assays : Re-test the compound under uniform conditions (e.g., cell line, incubation time) to isolate variables.
- Batch Analysis : Compare COA data (e.g., purity, stereochemistry) from different suppliers .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate dataset variability and identify outliers .
Tables for Key Parameters
Note : Safety and handling protocols are extrapolated from structurally related compounds due to limited toxicity data for the target molecule . Researchers should prioritize obtaining compound-specific SDS and conducting preliminary hazard assessments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
